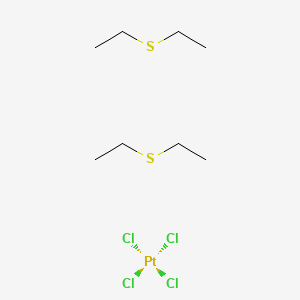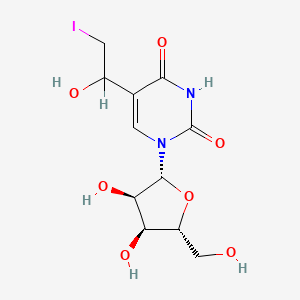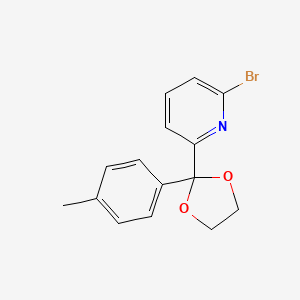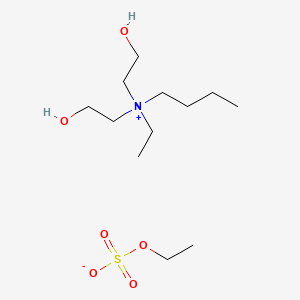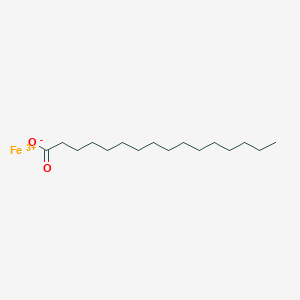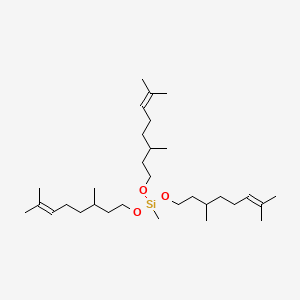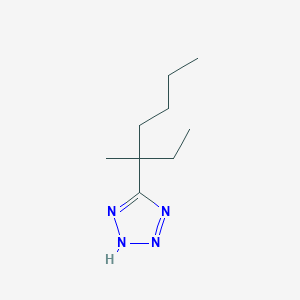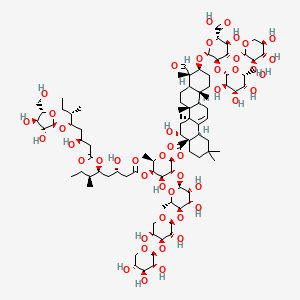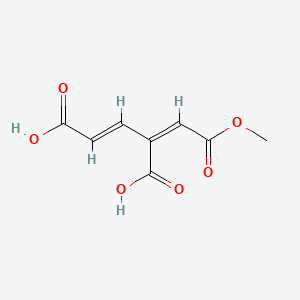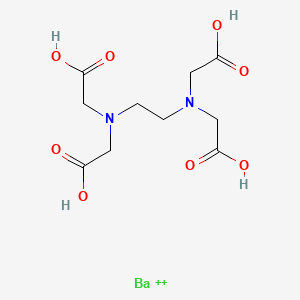
Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] is an inorganic compound with the molecular formula C10H16BaN2O8+2 and a molecular weight of 429.57. This compound is known for its unique structure, which includes barium ions coordinated with ethylenediaminetetraacetic acid (EDTA) derivatives. It is commonly used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] typically involves the reaction of barium salts with EDTA derivatives under controlled conditions. One common method includes dissolving barium chloride in water and then adding an aqueous solution of EDTA. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and precise control of reaction parameters. The process involves continuous monitoring of pH, temperature, and concentration to achieve high yields and purity. The final product is then purified through filtration and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of barium.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of other chelating agents or ligands .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxides, while substitution reactions can produce various barium complexes with different ligands .
Scientific Research Applications
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes that require metal ion chelation and stabilization.
Mechanism of Action
The mechanism of action of Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Calcium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
- Magnesium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
- Zinc N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate]
Uniqueness
Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] is unique due to the presence of barium ions, which impart specific chemical properties and reactivity. Compared to similar compounds with calcium, magnesium, or zinc, the barium derivative exhibits different stability and coordination behavior, making it suitable for specific applications .
Properties
CAS No. |
25737-53-5 |
|---|---|
Molecular Formula |
C10H16BaN2O8+2 |
Molecular Weight |
429.57 g/mol |
IUPAC Name |
barium(2+);2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.Ba/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2 |
InChI Key |
MASKRDCJSCCWNE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


